molecular formula C19H16N4O3S2 B3585370 N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

Cat. No.: B3585370
M. Wt: 412.5 g/mol
InChI Key: FGRIQVYLBQVSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a benzothiazole-derived compound featuring a quinoline-2-carboxamide backbone and a dimethylsulfamoyl substituent at the 6-position of the benzothiazole ring. This compound is structurally distinct due to its sulfonamide group, which may confer improved solubility and metabolic stability compared to non-sulfonylated analogs .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)13-8-10-15-17(11-13)27-19(21-15)22-18(24)16-9-7-12-5-3-4-6-14(12)20-16/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRIQVYLBQVSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with quinoline-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its biological activities:

Activity Description
AnticancerDemonstrated efficacy against various cancer cell lines, including lung and breast cancer.
AntimicrobialExhibits activity against certain bacterial strains due to its sulfonamide group.
AntioxidantPotential to scavenge free radicals, contributing to cellular protection.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of DMBSQ on human lung adenocarcinoma cells (A549). Results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
  • Antimicrobial Properties :
    • Research conducted on various bacterial strains demonstrated that DMBSQ effectively inhibited the growth of resistant strains, making it a candidate for further development in treating infections caused by multidrug-resistant bacteria .

Synthesis and Mechanism of Action

The synthesis of DMBSQ typically involves several steps that ensure high purity and yield. The presence of multiple functional groups allows for diverse chemical reactions, which are crucial for its biological interactions. The compound's mechanism of action in cancer therapy is believed to involve:

  • Inhibition of Cell Cycle Progression : DMBSQ interferes with the cell cycle, leading to G1 phase arrest.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.

Mechanism of Action

The mechanism of action of N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several benzothiazole- and thiazole-based derivatives. Key comparisons include:

Compound Substituents Key Differences Biological Relevance
N-[(2E)-6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide Bromo at C6, methyl at N3, benzamide core Bromo substituent increases steric bulk; reduced sulfonamide interaction potential Anticipated lower solubility compared to dimethylsulfamoyl analog; potential halogen bonding
SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) Two benzothiazolylidene groups conjugated to a squarylium core Extended conjugation system enhances fluorescence and protein-binding affinity Used as a fluorescent probe for bovine serum albumin (BSA) with high binding constants
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide Ethyl-substituted thiadiazole, carboxamide linkage Thiadiazole ring alters electronic properties; lacks sulfonamide group Potential antimicrobial activity inferred from thiadiazole pharmacophores

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dimethylsulfamoyl group in the target compound likely enhances aqueous solubility compared to bromo- or alkyl-substituted analogs (e.g., ), similar to sulfonamide drugs like methazolamide .
  • Metabolic Stability : Sulfonamide groups are less prone to oxidative metabolism compared to thiols or halogens, as seen in methazolamide metabolites (e.g., MCY, MSG) . This suggests reduced susceptibility to cytochrome P450-mediated degradation.
  • Protein Binding: The quinoline-carboxamide moiety may facilitate binding to serum albumin, akin to squarylium dyes (e.g., SQ7 with BSA binding constant $ K_b = 1.2 \times 10^5 \, \text{M}^{-1} $) .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound N-6-Bromo Analog SQ7
Molecular Weight ~430 g/mol (estimated) 412.28 g/mol 478.54 g/mol
Key Substituents Dimethylsulfamoyl, quinoline-carboxamide Bromo, benzamide Benzothiazolylidene, squarylium
Solubility High (sulfonamide group) Moderate (bromo group) Low (hydrophobic core)
Binding Constant (BSA) Not reported Not applicable $ 1.2 \times 10^5 \, \text{M}^{-1} $

Table 2: Metabolic Pathways of Related Compounds

Compound Primary Metabolites Metabolic Pathway Reference
Methazolamide MCY, MSG, MSO CYP450-mediated oxidation, glutathione conjugation
Target Compound Predicted sulfonamide retention Likely renal excretion (sulfonamide stability) Inferred

Biological Activity

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide, also referred to as a benzothiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C15H14N4O3S2
  • Molecular Weight : 362.43 g/mol
  • CAS Number : 701931-43-3

1. Antidiabetic Activity

A study evaluated the antidiabetic effects of related benzothiazole derivatives, demonstrating significant glucose-lowering effects in non-insulin-dependent diabetes mellitus rat models. The compounds were identified as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucose metabolism. Notably, compounds with similar structural features exhibited a strong docking affinity to the enzyme's active site, suggesting a potential mechanism for their antidiabetic activity .

2. Anticonvulsant Activity

Research has indicated that various benzothiazole derivatives exhibit anticonvulsant properties. In one study, synthesized compounds were tested against seizures induced by maximal electroshock (MES), showing protective effects comparable to phenytoin sodium, a standard anticonvulsant drug. The results indicated that these compounds could effectively inhibit seizure spread, with some achieving complete protection .

3. Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties. A comparative study highlighted their effectiveness against various bacterial strains, suggesting that the presence of the benzothiazole moiety enhances antibacterial activity. Specific derivatives demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Synthesis of this compound

The synthesis involves several key steps:

  • Formation of Benzothiazole Core : The initial step typically includes the condensation of suitable thioketones and amines to form the benzothiazole framework.
  • Introduction of Dimethylsulfamoyl Group : This is achieved through nucleophilic substitution reactions involving dimethylsulfamoyl chloride.
  • Quinoline Carboxamide Formation : The final step involves coupling reactions with quinoline derivatives to yield the target compound.

Case Studies and Research Findings

StudyBiological ActivityFindings
AntidiabeticSignificant reduction in plasma glucose levels in diabetic rat models; identified as 11beta-HSD1 inhibitors.
AnticonvulsantCompounds showed 50-100% protection against MES-induced seizures; comparable efficacy to phenytoin sodium.
AntimicrobialEffective against Staphylococcus aureus and E. coli; increased inhibition with benzothiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.